4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including antimicrobial, antifungal, and antitumor drugs . Piperazine is another component of this compound, which is often found in antipsychotic medications .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse, depending on the specific derivative and conditions. For example, they can undergo reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. In general, benzothiazoles are slightly soluble in water and soluble in organic solvents .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure to “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” have been found to exhibit anti-inflammatory properties . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed significant inhibition of COX-1 and COX-2, key enzymes involved in inflammation .
Analgesic Activities
Similar compounds have also demonstrated significant analgesic activities . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new pain-relieving medications .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral properties . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new antiviral drugs .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity . Given the structural similarities, “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be explored for its anti-HIV properties .
Antioxidant Properties
Indole derivatives have also been found to possess antioxidant properties . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new antioxidant drugs .
Herbicidal Activity
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound with a similar structure, has been used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity . This suggests that “4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole” could potentially be used in the development of new herbicides .
Mechanism of Action
Target of Action
The primary targets of 4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole are cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound interacts with its targets, the COX-2 enzymes, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound’s interaction with its targets leads to a decrease in inflammation and associated symptoms.
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Pharmacokinetics
The compound’s interaction with cox-2 suggests it is likely absorbed and distributed to sites of inflammation where cox-2 is present
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation . This can alleviate symptoms associated with conditions like arthritis, pain, and fever .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7-dimethoxy-2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-28-15-6-7-16(29-2)19-18(15)23-21(31-19)25-10-8-24(9-11-25)20-22-14-5-4-13(32(3,26)27)12-17(14)30-20/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUECETODTGIHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole |
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